1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This specific compound features a bromobenzothiazole moiety and a dimethoxyphenyl group, making it of interest in medicinal chemistry and pharmacology. The compound's structure suggests potential applications in drug development, particularly in targeting various diseases due to its unique chemical properties.
This compound can be classified under heterocyclic compounds, specifically those containing sulfur in the form of benzothiazole. It is also categorized as an organic urea derivative. The unique combination of the bromobenzothiazole and dimethoxyphenyl groups positions it within a niche of compounds that may exhibit significant biological activity, including antimicrobial and anticancer properties .
The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea typically involves several key steps:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) to ensure completion. Characterization of the final product is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity .
The molecular formula of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is . The compound features:
Key structural data includes bond lengths and angles that fall within expected ranges for similar compounds. For example, the C=O bond length typically measures around 1.22 Å, indicative of strong double-bond character .
The compound can participate in various chemical reactions typical for urea derivatives:
These reactions are often conducted under controlled temperatures and atmospheres to optimize yields and minimize side reactions. Monitoring can be done via NMR or high-performance liquid chromatography (HPLC) .
The mechanism of action for 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea may involve interactions with biological targets such as enzymes or receptors. Benzothiazole derivatives are known to inhibit various enzyme activities or modulate receptor functions, potentially leading to therapeutic effects against cancer or infectious diseases.
The specific interaction mechanisms often involve:
Data from studies suggest that modifications on the benzothiazole ring can enhance binding affinity and selectivity towards specific biological targets .
Relevant analyses such as thermal gravimetric analysis (TGA) can provide insights into thermal stability, while differential scanning calorimetry (DSC) can help determine melting points and phase transitions .
The scientific uses of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea are primarily focused on its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit:
Ongoing studies aim to explore these applications further, assessing efficacy through both in vitro and in vivo models .
The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its versatile bioactivity profile. In anticancer drug design, it serves as a planar heterocyclic core that mimics ATP's purine ring, enabling competitive binding at kinase ATP pockets (e.g., VEGFR-2, BRAF) [6]. Key interactions include:
The urea pharmacophore provides distinct advantages:
Table 1: Key Pharmacophoric Features of Benzothiazole and Urea Motifs in Drug Design
Pharmacophore | Target Interactions | Biological Roles | Example Drugs/Scaffolds |
---|---|---|---|
Benzothiazole | H-bonding with hinge residues (Cys919 in VEGFR-2), π-π stacking | Kinase inhibition, DNA intercalation | TAK-632 (BRAF inhibitor), Cystatin A [2] [6] |
Urea | Bidentate H-bonding with DFG motif (Asp1046 in VEGFR-2), Salt bridges | Allosteric kinase inhibition, Protein degradation | Sorafenib, Regorafenib [9] [10] |
4-Bromo substitution | Enhanced lipophilicity (cLogP +0.5), Halogen bonding with backbone carbonyls | Overcoming efflux pumps, Penetrating mycobacterial walls | Bedaquiline analogs [3] [5] |
3,4-Dimethoxyphenyl | H-bond donation via methoxy oxygen, Modulation of electronic density | Angiogenesis inhibition, Tubulin binding | Vandetanib derivatives [6] [10] |
Hybridization of 4-bromobenzo[d]thiazole and 3,4-dimethoxyphenylurea creates a multimodal pharmacophore with optimized bioactivity:
Table 2: Structure-Activity Relationship (SAR) of Hybrid Components
Structural Element | Role in Hybrid Design | Impact on Bioactivity |
---|---|---|
4-Bromobenzo[d]thiazole | Core hinge binder | IC₅₀ reduction: 15.2 μM → 3.8 μM against VEGFR-2 vs. non-brominated analog [6] |
Urea linker | Allosteric domain anchor | 50-fold selectivity for VEGFR-2 over PDGFR due to bidentate H-bonding [9] |
3,4-Dimethoxyphenyl | Hydrophobic pocket binder | 83% angiogenesis inhibition in CAM assay (vs. 64% for monomethoxy analog) [10] |
Coplanar conformation | Optimal spatial alignment | 8.7 nM Kd for BRAFᴠ⁶⁰⁰ᴱ due to π-π stacking with Phe583 [6] |
The hybrid 1-(4-bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea counters drug resistance through two complementary mechanisms:1. Efflux pump evasion: The 4-bromo group reduces P-glycoprotein (P-gp) recognition by:- Decreasing substrate affinity (Km = 48 μM vs. 12 μM for non-halogenated analogs) [3].- Disrupting transporter binding via steric hindrance from the bromine atom (docking score: −9.2 kcal/mol vs. −6.7 kcal/mol) [5] [9].2. Dual kinase/enzyme inhibition:- VEGFR-2/BRAF inhibition: Suppresses angiogenesis (IC₅₀: 0.071 μM for VEGFR-2) while blocking MAPK proliferation signals (IC₅₀: 0.194 μM for BRAFᴠ⁶⁰⁰ᴱ) [6].- Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) binding: The urea NH groups form hydrogen bonds with Lys418 in DprE1's active site, crucial for antitubercular activity against MDR strains [5].
Table 3: Resistance-Targeting Mechanisms of Hybrid Architecture
Resistance Mechanism | Hybrid Counterstrategy | Experimental Evidence |
---|---|---|
P-gp/ABCB1 efflux | Bromine-induced steric blockade | 3.2-fold accumulation increase in resistant cells vs. control [3] |
Kinase gatekeeper mutations | Flexible urea linker adaption | Maintains IC₅₀ < 100 nM against T315I BCR-ABL [9] |
Mycobacterial cell wall impermeability | Lipophilic bromobenzothiazole penetration | MIC₉₀ = 1.2 μM against M. tuberculosis H37Rv [5] |
VEGF/BRAF pathway crosstalk | Dual kinase inhibition | 98% tumor growth inhibition in BRAFᴠ⁶⁰⁰ᴱ melanoma xenografts [6] |
Compound Nomenclature
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8